

Iloperidone P88-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iloperidone metabolite P88-d3

Cat. No.: B12372553

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Technical Guide: Iloperidone P88-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Iloperidone P88-d3, a deuterated metabolite of the atypical antipsychotic drug Iloperidone. This document consolidates key chemical data, quantitative pharmacological information, relevant experimental protocols, and a visualization of its mechanistic pathway.

Core Compound Data

Iloperidone P88-d3 is the deuterated form of P88, an active metabolite of Iloperidone.[1][2] Deuteration is often employed in drug development to alter pharmacokinetic properties.[3]

Identifier	Value	Source
Chemical Name	1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-(methoxy-d3)phenyl)ethan-1-ol	[4]
Synonyms	lloperidone-d3 metabolite P88, lloperidone metabolite Hydroxy lloperidone-d3	[3][4]
CAS Number	1504554-02-2	[3][4]
Molecular Formula	C24H26D3FN2O4	[3][4]
Molecular Weight	431.52 g/mol	[4]

Quantitative Pharmacological Data

The primary mechanism of action for lloperidone and its active metabolite P88 is antagonism at dopamine and serotonin receptors.[5][6][7] The following table summarizes the receptor binding affinities (K_i in nM) for the non-deuterated P88 metabolite, which are expected to be comparable for the deuterated form.

Receptor Target	Binding Affinity (K _i , nM)
Dopamine D1	9.5
Dopamine D2A	1.6
Dopamine D4	3.5
Serotonin (5-HT) 1B	5.1
Serotonin (5-HT) 2A	0.03
Serotonin (5-HT) 2C	6.9
α2b-Adrenergic	6
α2c-Adrenergic	1.3
Data sourced from Cayman Chemical, citing Subramanian, N., and Kalkman, H.O. (2002).[1]	

Experimental Protocols

Simultaneous Determination of Iloperidone and its Metabolites (P88, P95) in Rat Plasma via UPLC-MS/MS

This protocol provides a method for the quantitative analysis of Iloperidone and its primary metabolites.[8][9]

1. Sample Preparation:

- To 50 µL of rat plasma, add 150 µL of a protein precipitation agent (e.g., acetonitrile) containing the internal standard.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions:

- System: Ultra Performance Liquid Chromatography (UPLC) system.
- Column: UPLC BEH C18 column.

- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.

3. Mass Spectrometry Conditions:

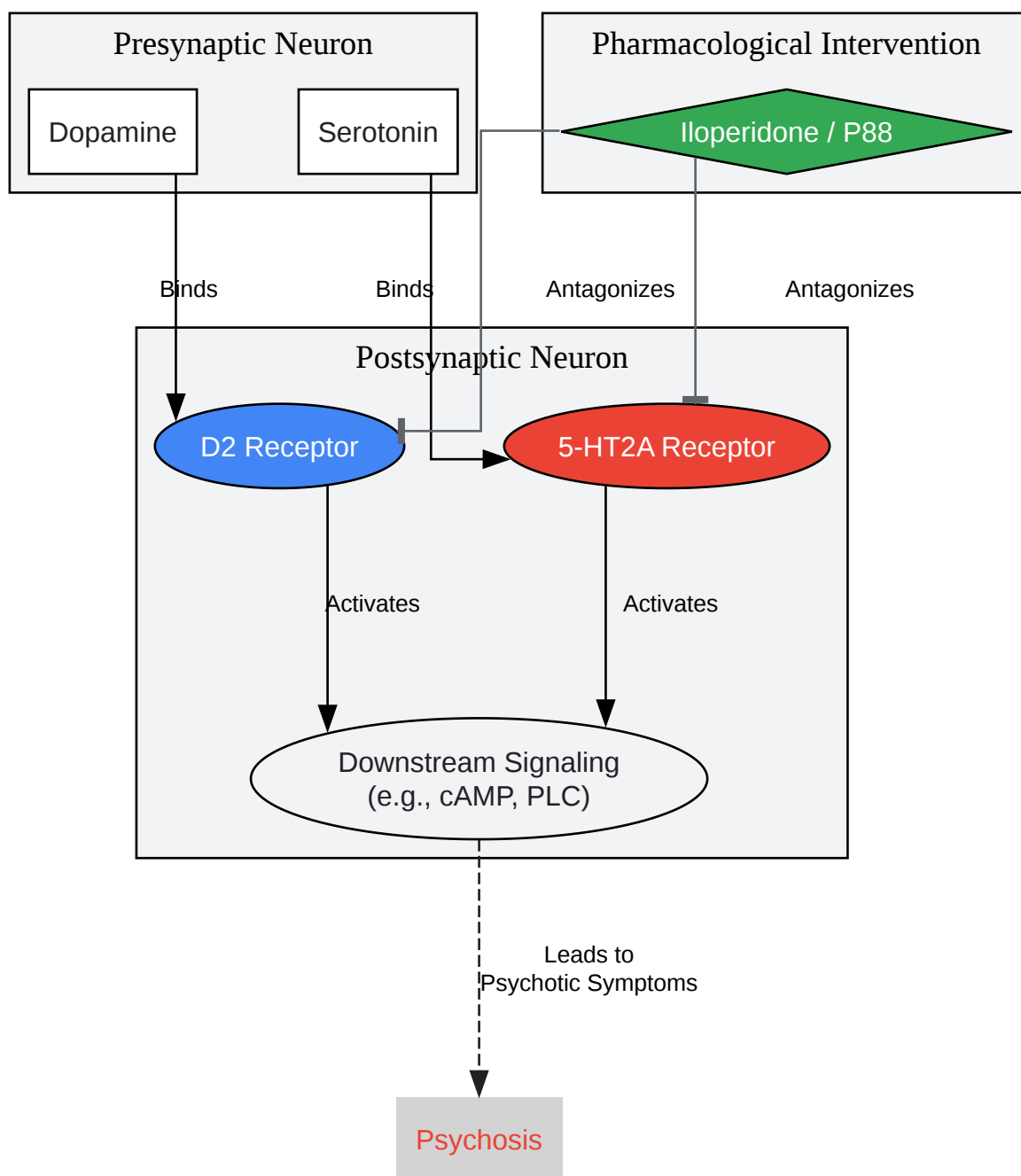
- System: Tandem mass spectrometer (MS/MS).
- Ionization Mode: Positive ion electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Iloperidone, P88, P95, and the internal standard.

4. Calibration and Quality Control:

- Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with known concentrations of the analytes.
- The concentration range for P88 is typically 0.05-2.0 ng/mL.[\[8\]](#)
- The method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.[\[8\]](#)[\[9\]](#)

Mechanistic Pathway

The therapeutic effects of Iloperidone in treating schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT_{2A} receptors.[\[5\]](#)[\[6\]](#)[\[7\]](#) The metabolite P88 exhibits a similar receptor affinity profile.[\[2\]](#) This dual antagonism helps to modulate neurotransmitter imbalances in the brain.[\[7\]](#)



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Caption: Iloperidone/P88 antagonism of D2 and 5-HT2A receptors.

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- To cite this document: BenchChem. [Iloperidone P88-d3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372553#iloperidone-p88-d3-cas-number-and-molecular-weight]

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